アール‐ツムロン

説明

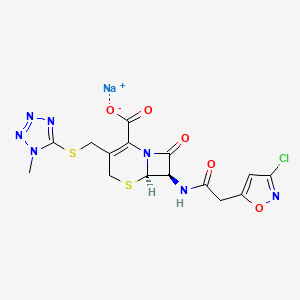

Ar-Turmerone is a sesquiterpene and a major constituent of turmeric oil derived from turmeric . It has been reported to have various biological activities, including anti-inflammatory, immunomodulatory, antiproliferative, and antifungal activities . It also exhibits antimicrobial, antifungal, and antivenom properties .

Synthesis Analysis

The synthesis of ar-Turmerone involves the allylic oxidative rearrangement following a [3,3]-sigmatropic rearrangement (Dauben oxidation) of tertiary allylic alcohol . The enantioselectivity has been introduced via a Rh (I)- (S)-BINAP catalyzed p -tolylboronic acid addition onto E -ethylcrotonate .Molecular Structure Analysis

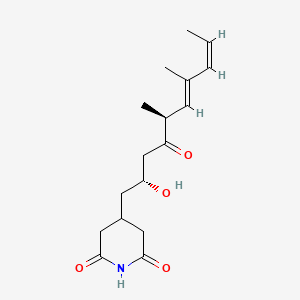

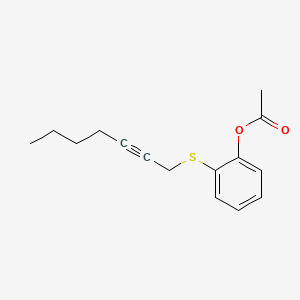

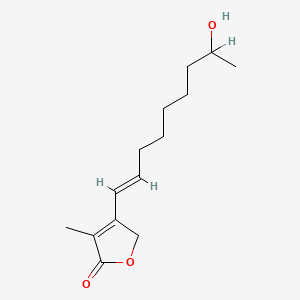

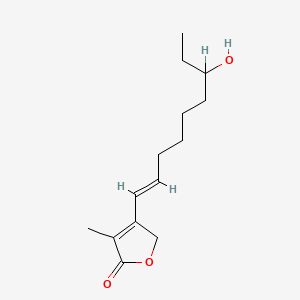

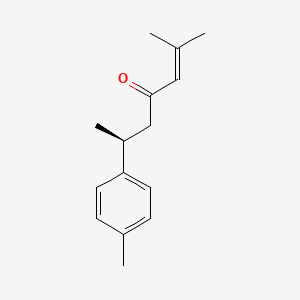

Ar-Turmerone has a molecular formula of C15H20O and a molecular weight of 216.32 . It has been found to be a functional, structural, and pharmacophoric analogue of synthetic mosquito repellent DEET .Chemical Reactions Analysis

Ar-Turmerone has been found to inhibit α-MSH and IBMX-induced melanin synthesis and tyrosinase activity . It also inhibits the expression of tyrosinase, TRP-1, and TRP-2 in α-MSH- and IBMX-stimulated B16F10 cells .Physical And Chemical Properties Analysis

Ar-Turmerone is a yellow viscous liquid . It is the major constituent of turmeric oil derived from turmeric .科学的研究の応用

パーキンソン病における神経保護効果

ターメリック精油から得られるアール‐ツムロンは、パーキンソン病モデルの組織培養において、ドーパミン神経に直接的な神経保護効果を示すことが研究で明らかになっています。 これは、神経変性疾患に対する治療の可能性を示唆しています .

幹細胞増殖

研究によると、アール‐ツムロンは神経幹細胞の増殖を誘導することが示されています。 この特性は、神経疾患における神経再生をサポートするのに役立ち、幹細胞を用いた治療法に影響を与える可能性があります .

抗炎症作用

アール‐ツムロンは、ミクログリアの活性化を阻害することが示唆されており、その抗炎症効果により、神経変性疾患の治療に役立つ可能性があります .

肝保護作用

研究では、アール‐ツムロンは、エタノール暴露前に前処理した場合、肝細胞の細胞傷害に対する予防効果を示すことが示されており、肝保護薬としての可能性を示しています .

蚊幼虫駆除効果

アール‐ツムロンは、蚊幼虫駆除効果について評価されており、化学殺虫剤のテメホスと同様に、蚊幼虫に対して有効であることがわかっています。 これは、蚊の個体数を抑制し、蚊が媒介する病気を予防するために使用できることを示唆しています .

神経再生のサポート

アール‐ツムロンは、in vitroおよびin vivoの両方で神経幹細胞の増殖を誘導することにより、神経疾患における神経再生をサポートすることが報告されており、さまざまな神経疾患の治療法の開発に役立つ可能性があります .

作用機序

Target of Action

Ar-Turmerone, a major bioactive component found in the essential oil derived from Curcuma longa, has been shown to interact with several targets. It has been found to reduce the expression of α-glucosidase and α-amylase , supporting its hypoglycemic effect . It also acts directly on dopaminergic neurons and has been identified to target Odorant Binding Protein 1 (OBP1) in mosquitoes . Furthermore, it has been found to interact with Cathepsin B in glioma cells .

Mode of Action

Ar-Turmerone exerts its action through various mechanisms. It has been suggested that ar-Turmerone exerts its hypoglycemic effect through PPAR-δ activation . In dopaminergic neurons, it exerts a neuroprotective effect, likely due to the enhancement of cellular antioxidant potency through Nrf2 activation . In the context of mosquito repellency, ar-Turmerone is believed to inhibit OBP1, impairing the mosquito’s ability to recognize the host body odor . In glioma cells, ar-Turmerone treatment reduces Cathepsin B expression and inhibits the cleavage of its target protein P27 .

Biochemical Pathways

Ar-Turmerone has been found to affect several biochemical pathways. It has been shown to block the Hedgehog pathway in HaCaT cells, as evidenced by the reduced expression of Shh, Gli1, and SMO . This leads to suppressed cell proliferative ability and attenuated inflammatory cytokine expression . Additionally, ar-Turmerone has been found to enhance cellular antioxidant potency through Nrf2 activation .

Pharmacokinetics

The pharmacokinetics of ar-Turmerone reveal its capability to be absorbed after oral administration, demonstrating high bioavailability and extended residence time for ar-Turmerone . The oil displays a peak plasma level 2 hours after administration .

Result of Action

Ar-Turmerone has been found to have several molecular and cellular effects. It dose-dependently suppresses proliferation, facilitates apoptosis, and reduces TNF-α-mediated production of interleukin (IL)–1β, IL-6, and IL-8 in HaCaT cells . It also has been found to stimulate the production of neural stem cells and exert a neuroprotective effect on tissue cultures of a Parkinson’s disease model .

Action Environment

Environmental factors can influence the action of ar-Turmerone. For instance, temperature, humidity, and altitude have been found to be important factors for enhancing the quality and yield of leaf and rhizome essential oil . Furthermore, inhaled turmerones can be incorporated into the organs of mice via different pathways from those of oral administration and can affect the biological function of the organs under certain conditions .

Safety and Hazards

特性

IUPAC Name |

(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAJVHHFAXWBOK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201258 | |

| Record name | ar-Turmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

532-65-0 | |

| Record name | (+)-Turmerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ar-Turmerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ar-Turmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-ar-Turmerone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-ar-Turmerone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1944T899NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。